molecular formula C9H15NO3 B027677 N-Boc-3-pyrrolidinone CAS No. 101385-93-7

N-Boc-3-pyrrolidinone

Cat. No. B027677
M. Wt: 185.22 g/mol
InChI Key: JSOMVCDXPUXKIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-3-pyrrolidinone and related compounds involves various strategies, including the enantioselective synthesis techniques. For example, the boron trifluoride etherate-assisted ring opening of ethylene oxide by chiral organolithium compounds has been employed for the synthesis of related N-Boc pyrrolidines in high enantiomeric purity (Xiaohu Deng & N. Mani, 2005). Palladium-catalyzed α-arylation of N-Boc pyrrolidine has also been detailed, showcasing the synthesis's scope and its synthetic applications (G. Barker et al., 2011).

Molecular Structure Analysis

The molecular structure of N-Boc-3-pyrrolidinone is characterized by its protective Boc group, which is pivotal in its reactivity and applications in synthesis. Computational studies and structural analysis have been conducted to understand the effects of ligand structure on enantioselective deprotonation processes, providing insights into the molecule's stereochemistry and reactivity patterns (K. B. Wiberg & W. Bailey, 2000).

Chemical Reactions and Properties

N-Boc-3-pyrrolidinone undergoes various chemical reactions, leveraging its protected nitrogen for further functionalization. These reactions include lithiation-substitution processes to introduce various substituents at the pyrrolidine ring, enabling the synthesis of pharmaceutically relevant compounds (Nadeem S. Sheikh et al., 2012). The presence of the Boc group also facilitates the formation of quaternary stereocenters, critical in drug design and synthesis.

Scientific Research Applications

  • Synthetic Applications : N-Boc-3-pyrrolidinone is used in the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, enabling the total synthesis of various compounds such as (R)-crispine A and (S)-nicotine (Barker et al., 2011).

  • Natural Product Synthesis : It plays a role in the partial reduction of N-Boc pyrroles, providing efficient routes to disubstituted pyrrolines used in natural product synthesis (Donohoe & Thomas, 2007).

  • Medicinal Chemistry : The compound is instrumental in synthesizing functionalized allenamides, which are then converted into 3-pyrrolines for the synthesis of substituted pyrrolidines. This process has implications in medicinal chemistry (Brioche et al., 2013).

  • Pharmaceutical Research : Bis(urethane) amino acid fluorides, derived from N-Boc-3-pyrrolidinone, are explored as potential HIV-1 proteinase inhibitors (Wakselman et al., 1994).

  • Antibacterial Compound Synthesis : The compound is used in the synthesis of medicinally active and antibacterial compounds through methods like ring-closing metathesis (Ferguson et al., 2003).

  • Method Development for Synthesis : New methods for synthesizing 3-substituted N-Boc protected pyrrolidines involve iron-catalyzed cross-coupling reactions and ring-closing metathesis (Østergaard et al., 2002).

  • Enantioselective Synthesis : The enantioselective synthesis of pharmaceutically relevant compounds, particularly those with quaternary stereocenters, utilizes N-Boc-3-pyrrolidinone (Sheikh et al., 2012).

Safety And Hazards

N-Boc-3-pyrrolidinone is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

tert-butyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMVCDXPUXKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332887
Record name N-Boc-3-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-pyrrolidinone

CAS RN

101385-93-7
Record name 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-3-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

N-Boc-3-pyrrolodinol (17.192 g, 0.092 mole) in 50 mL anhydrous methylene chloride was added to a solution of (60 g, 0.276 mole) of pyridinechlorochromate in 300 mL anhydrous methylene chloride which was surrounded by a water bath at room temperature. After stirring at room temperature for 4 hours an additional (60 g, 0.276 mole) of pyridinechlorochromate was added and the reaction was stirred over night. The reaction had gone to completion by the next morning and was diluted with 400 mL diethyl ether and filtered through a pad of celite 521 filter aid using excess diethyl ether to wash through. Evaporation gave a black oil which was flash chromatographed over silica gel eluting with 40% ethyl acetate in hexane to provide the title compound (12.5 g, 71%) as an oil. Mass Spec FD+MI=184.9, (MW=185) 1H NMR (300 MHz CDCl3) δ 1.49 (9H, s); 2.56-2.61 (2H, t); 3.75-3.80 (4H, t).
Quantity
17.192 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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Quantity
300 mL
Type
solvent
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Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

Prepared from (R)-(+)-1-Boc-3-pyrrolidinol using the Dess-Martin oxidation (Dess, D. B.; Martin, J. C.; J. Am. Chem. Soc., 1991, 113, 7277)(85%).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 3.4 ml of dimethylsulfoxide in 10 ml of methylene chloride was added to a solution of 2.0 ml oxalyl chloride in 50 ml of methylene chloride, maintained at -50° to -60° C., and immediately afterwards a solution of 3.74 g of (3R)-1-(t-butoxycarbonyl)-3-hydroxypyrrolidine in 20 ml of methylene chloride was added to the mixture over a period of about 2 minutes. The reaction mixture was kept stirred for 15 minutes at -50° to -60° C., and then 14 ml of triethylamine were added to it. The mixture was stirred at the same temperature for a further 5 minutes, and the stirring was then continued while allowing its temperature to rise to ambient. The reaction mixture was mixed with 100 ml of water and extracted with methylene chloride. The organic extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was chromatographed on a silica gel column, eluted with a 2/1 mixture of benzene and ethyl acetate, giving 3.61 g of 1-(t-butoxycarbonyl)-3-pyrrolidone as an oil.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
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reactant
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20 mL
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solvent
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Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a 1 l three-necked flask, 10 g of N-Boc-3-hydroxypyrrolidine are dissolved in 350 ml of dimethyl sulphoxide in the presence of 52.3 ml of triethylamine. 28 g of pyridine-sulphur trioxide complex dissolved in 350 ml of dimethyl sulphoxide are added dropwise to the above solution. The reaction mixture is stirred for 4 hours at ambient temperature. The reaction medium is acidified to pH 4.5-5 with a 1M solution of hydrochloric acid and the reaction mixture is then extracted with ethyl acetate. The organic phases are combined and then dried over anhydrous sodium sulphate. The residue is filtered through silica gel (1/1 heptane/ethyl acetate). 5.7 g of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester are obtained. Yield: 58%.
[Compound]
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Quantity
10 g
Type
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Quantity
350 mL
Type
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52.3 mL
Type
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Reaction Step Three
Quantity
350 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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